molecular formula C20H22N2O2 B11716203 1,4-Diphenethyl-2,6-piperazinedione

1,4-Diphenethyl-2,6-piperazinedione

Cat. No.: B11716203
M. Wt: 322.4 g/mol
InChI Key: XPUXZWFOQUVDMF-UHFFFAOYSA-N
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Description

1,4-Bis(2-phenylethyl)piperazine-2,6-dione is a chemical compound with the molecular formula C20H22N2O2 and a molecular weight of 322.4 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(2-phenylethyl)piperazine-2,6-dione typically involves the reaction of piperazine with 2-phenylethyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,4-bis(2-phenylethyl)piperazine-2,6-dione may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography. The use of automated reactors and advanced process control systems ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-phenylethyl)piperazine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of various substituted derivatives .

Scientific Research Applications

1,4-Bis(2-phenylethyl)piperazine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-bis(2-phenylethyl)piperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(2-phenylethyl)piperazine-2,6-dione is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

1,4-bis(2-phenylethyl)piperazine-2,6-dione

InChI

InChI=1S/C20H22N2O2/c23-19-15-21(13-11-17-7-3-1-4-8-17)16-20(24)22(19)14-12-18-9-5-2-6-10-18/h1-10H,11-16H2

InChI Key

XPUXZWFOQUVDMF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)CN1CCC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

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